

Comparative Analysis of Halonitromethane Formation Across Diverse Water Sources

Author: BenchChem Technical Support Team. Date: December 2025

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Halonitromethanes (HNMs) represent a class of nitrogenous disinfection byproducts (DBPs) of emerging concern due to their significant cytotoxicity and genotoxicity.[1][2] Their formation is a complex process influenced by the characteristics of the water source, the nature of organic precursors, and the type of disinfection treatment applied. This guide provides a comparative overview of HNM formation in different water matrices, supported by experimental findings.

Influence of Water Source on HNM Formation

The composition of the source water is a primary determinant of HNM formation potential, with significant variations observed between surface water, groundwater, wastewater effluents, and swimming pools.

- Surface Water vs. Groundwater: Surface water typically contains a higher concentration of humic and fulvic substances, which are major precursors for trihalomethanes (THMs) and haloacetic acids (HAAs).[3] In contrast, HNM formation is more strongly associated with smaller, protein-like organic molecules.[3] Consequently, the disinfection of surface water often leads to higher concentrations of total DBPs compared to groundwater.[3]
- Raw Water vs. Treated Water: Conventional water treatment processes, such as coagulation and clarification, are often not effective at removing the hydrophilic natural organic matter (NOM) that acts as a primary precursor for HNMs.[1][2] As a result, treated water can exhibit similar or even higher HNM formation potential compared to raw water.[1] This is in stark contrast to THM precursors, which are more effectively removed during conventional treatment.[4][5]



- Wastewater Effluents: Municipal wastewater treatment plant (WWTP) effluents are a
 significant source of HNM precursors, which can be byproducts of biological treatments or
 from industrial and household discharges.[6] However, the formation of HNMs in the final
 effluent is often low, as nitrification processes can remove a substantial portion of the
 precursors reactive to chlorine.[6] Studies have shown that typical disinfection with
 chlorination or UV radiation in WWTPs does not produce significant levels of HNMs.[6]
- Swimming Pools: The water in swimming pools presents a unique reaction matrix due to the
 constant introduction of anthropogenic precursors from swimmers, including sweat, urine,
 and personal care products.[7] Research has confirmed the presence of HNMs in swimming
 pool waters, with one study reporting total HNM concentrations ranging from 1.4 to 13.3
 μg/L.[7] The formation of these DBPs is influenced by factors such as free chlorine levels,
 pH, and temperature.[7]

Impact of Disinfection Method on HNM Formation

The choice of disinfectant is a critical factor controlling the yield and speciation of HNMs.

- Ozonation-Chlorination: This sequential treatment consistently produces the highest yields of HNMs across various water types.[1][2] While pre-ozonation is effective at reducing the formation of THMs, it appears to transform organic matter in a way that enhances HNM formation upon subsequent chlorination.[4][5][8][9]
- Chlorination: Chlorination alone leads to significant HNM formation, though typically less than the ozonation-chlorination combination.[1][6]
- Chloramination: The use of preformed monochloramine, either alone or after ozonation, results in substantially lower HNM formation.[6][10][11] Monochloramination on its own may not produce any detectable HNMs, positioning it as a viable strategy for minimizing their formation.[2][5][8][9]
- UV Disinfection: In the context of wastewater treatment, UV disinfection with low-pressure lamps has been found to have a negligible impact on the HNM formation potential.[6]

Quantitative Comparison of HNM Formation



The following tables summarize the key quantitative findings from various studies on HNM formation.

Table 1: Relative HNM Formation Potential by Disinfection Method

| Disinfection Scenario | Relative HNM Formation | References |
|--------------------------|------------------------|---------------|
| Ozonation-Chlorination | Highest | [1][2][6][11] |
| Chlorination | High | [1][2][6][11] |
| Ozonation-Chloramination | Low | [1][2][6][11] |
| Chloramination | Lowest / Negligible | [1][2][6][11] |

Table 2: Influence of Water Quality Parameters on HNM Formation

| Parameter | Impact on HNM Formation | Conditions | References |
|-----------------------|--|--|---------------|
| рН | Increase | Ozonation- Chlorination | [4][8][9] |
| No significant effect | Chlorination | [4][8][9] | |
| Bromide | Increase and shift to brominated species | Ozonation- Chlorination | [4][8][9][12] |
| No significant effect | Chlorination | [4][8][9] | |
| Nitrite | Increase | Chlorination & Ozonation- Chlorination | [2][4][8][9] |
| NOM Type | Higher yields from hydrophilic fractions | All disinfection types | [1] |

Experimental Protocols

The investigation of HNM formation relies on standardized experimental and analytical procedures.



Formation Potential Testing

Formation potential tests are laboratory-scale experiments designed to assess the maximum potential of a water sample to form DBPs under specific conditions.

- Sample Collection: Water samples are collected from the desired source (e.g., raw river water, treated drinking water, wastewater effluent).
- Conditioning: The pH of the sample is adjusted to the target level for the experiment.
- Disinfectant Dosing: A predetermined concentration of the disinfectant (e.g., sodium hypochlorite for chlorination, preformed monochloramine for chloramination) is added to the sample. For sequential processes like ozonation-chlorination, samples are first treated with ozone gas before the chlorine is added.
- Incubation: Samples are incubated in the dark at a controlled temperature for a specified duration (e.g., 24 hours) to allow for the formation of DBPs.
- Quenching: At the end of the incubation period, a quenching agent such as ascorbic acid or sodium sulfite is added to halt the disinfection reaction.[13]
- Sample Preparation for Analysis: The HNMs are extracted from the water matrix.

Analytical Methods

The accurate detection and quantification of HNMs, which are often present at trace levels, require sensitive analytical techniques.

- Extraction:
 - Liquid-Liquid Extraction (LLE): A common method where a solvent (e.g., methyl tert-butyl ether) is used to extract the analytes from the water sample.[13]
 - Headspace Single-Drop Microextraction (HS-SDME): A solvent-minimized technique that has shown superior or comparable detection limits to LLE for HNMs.[14]
 - Solid-Phase Microextraction (SPME): Another widely used technique for extracting volatile and semi-volatile organic compounds from water.[13]

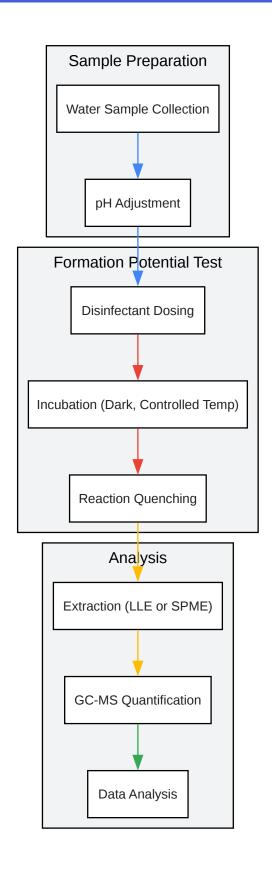


• Analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the predominant technique for HNM analysis, allowing for the separation, identification, and quantification of individual HNM species.[13][14]
- Gas Chromatography with Electron Capture Detector (GC-ECD): An alternative detector that offers high sensitivity for halogenated compounds.[13]

Visualized Workflows and Pathways

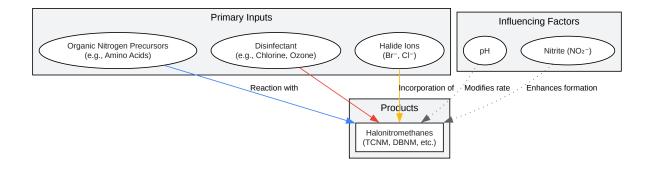




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Caption: Experimental workflow for HNM formation potential studies.





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Caption: Conceptual pathways of halonitromethane formation.

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- To cite this document: BenchChem. [Comparative Analysis of Halonitromethane Formation Across Diverse Water Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120469#comparative-study-of-halonitromethane-formation-in-different-water-sources]

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